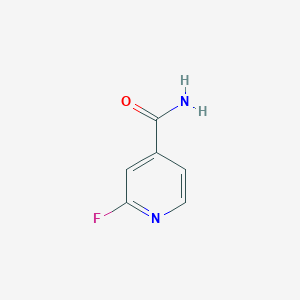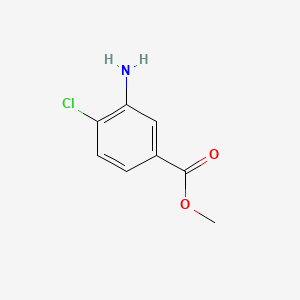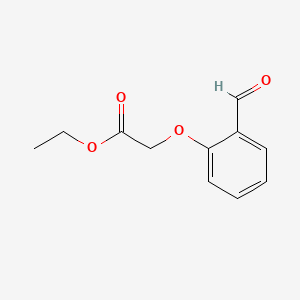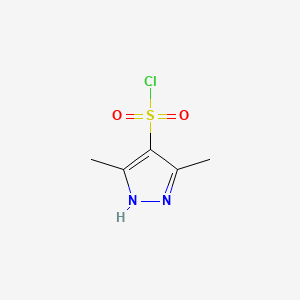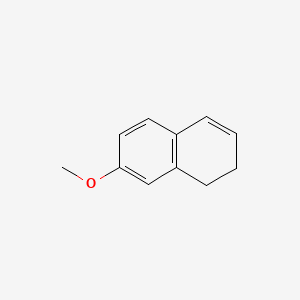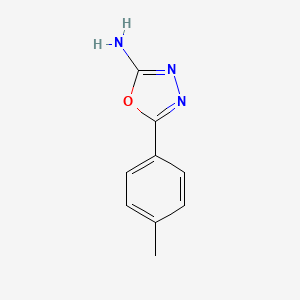
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests that it is a substituted version of the core 1,3,4-oxadiazole structure, which may influence its chemical and physical properties as well as its potential biological activity.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which involves the use of NMR spectroscopy and molecular orbital calculations to infer the structures of the synthesized compounds . Another approach involves the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine was elucidated through IR, 1H NMR, MS, and elemental analysis, confirming its classification as a 1,3,4-oxadiazole derivative . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives with various reagents can lead to a range of chemical reactions. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, a novel one-pot, four-component condensation reaction was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the potential for diverse chemical transformations . These reactions could potentially be adapted for the functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives revealed insights into their ring transformation properties . The investigation of conformational isomers of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione provided information on the relative stability and barrier height for conformational interconversion . These studies suggest that the physical and chemical properties of this compound could be similarly explored to understand its behavior and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of derivatives involving 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and their application in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized compounds including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which showed moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anticancer Potential
The compound's derivatives have been studied for their potential in cancer treatment. Yakantham et al. (2019) synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, testing them against various human cancer cell lines, including breast and lung cancers. These compounds demonstrated good to moderate activity on all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Antifungal Applications
Nimbalkar et al. (2016) conducted a study synthesizing a series of Mannich base derivatives of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. They evaluated their antifungal activity against various human pathogenic fungal strains, finding that some compounds exhibited promising antifungal activity (Nimbalkar et al., 2016).
Synthesis Techniques
Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives. This showcases the versatility in synthesis techniques for derivatives of this compound (Ramazani & Rezaei, 2010).
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUHVYAAUVJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326762 |
Source


|
| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33621-60-2 |
Source


|
| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

